molecular formula C17H18N2O2 B13685785 3,6-Bis(dimethylamino)-9h-xanthen-9-one CAS No. 56860-23-2

3,6-Bis(dimethylamino)-9h-xanthen-9-one

Cat. No.: B13685785
CAS No.: 56860-23-2
M. Wt: 282.34 g/mol
InChI Key: ARANMANIVCLFTJ-UHFFFAOYSA-N
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Description

3,6-Bis(dimethylamino)-9h-xanthen-9-one is a chemical compound known for its vibrant fluorescence properties. It is a derivative of xanthene and is often used in various scientific applications due to its unique chemical structure and properties. This compound is particularly notable for its ability to absorb and emit light, making it useful in fields such as biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-9h-xanthen-9-one typically involves the reaction of xanthene derivatives with dimethylamine. One common method includes the condensation of 3,6-dihydroxyxanthene with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-9h-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Bis(dimethylamino)-9h-xanthen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the manufacturing of fluorescent inks and dyes.

Mechanism of Action

The mechanism by which 3,6-Bis(dimethylamino)-9h-xanthen-9-one exerts its effects is primarily through its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This property is due to the presence of conjugated double bonds and electron-donating amino groups in its structure. The compound can intercalate into DNA, making it useful for studying nucleic acid interactions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(dimethylamino)acridine: Another fluorescent dye with similar properties but different structural features.

    Pyronin Y: A related xanthene dye used in similar applications.

    Rhodamine B: A widely used fluorescent dye with comparable absorption and emission characteristics.

Uniqueness

3,6-Bis(dimethylamino)-9h-xanthen-9-one is unique due to its specific absorption and emission spectra, which make it particularly useful for certain fluorescence-based applications. Its ability to intercalate into DNA also sets it apart from some other fluorescent dyes.

Biological Activity

3,6-Bis(dimethylamino)-9H-xanthen-9-one, commonly referred to as N,N,N',N'-tetramethylrhodamine xanthone, is a synthetic organic compound belonging to the xanthone family. This compound has garnered attention due to its unique structural features and significant biological activities. With a molecular formula of C17H18N2O2C_{17}H_{18}N_{2}O_{2} and a molecular weight of approximately 282.34 g/mol, it exhibits promising applications in fluorescence imaging, antimicrobial activity, and other therapeutic potentials.

Chemical Structure and Properties

The compound features two dimethylamino groups at the 3 and 6 positions of the xanthone core, which enhances its electron-donating ability compared to other derivatives. This unique substitution pattern impacts its reactivity and application potential in various fields.

PropertyValue
Molecular FormulaC17H18N2O2C_{17}H_{18}N_{2}O_{2}
Molecular Weight282.34 g/mol
CAS Number56860-23-2
AppearanceBrown/orange solid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the activity of efflux pumps in bacteria, making them potential candidates for overcoming antibiotic resistance.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various xanthone derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 11 µM against Staphylococcus aureus and Enterococcus faecalis .

The mechanism through which this compound exerts its biological effects involves interaction with biomolecules such as proteins and nucleic acids. Spectroscopic methods have been employed to study these interactions, revealing insights into its mechanism of action in biological systems.

Fluorescent Properties

Due to its photophysical properties, this compound is also studied as a fluorescent probe . Its ability to emit fluorescence makes it useful in various imaging applications in biological research.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Xanthone Derivatives

Compound NameStructure FeaturesUnique Aspects
3-(dimethylamino)-9H-xanthen-9-oneOne dimethylamino groupLess potent than 3,6-bis(dimethylamino)-xanthen
3-hydroxy-6-methoxy-9H-xanthen-9-oneHydroxy and methoxy substituentsDifferent solubility and reactivity
1-hydroxy-3-methoxyxanthoneHydroxy and methoxy groupsKnown for antioxidant properties
1,8-dihydroxyxanthoneTwo hydroxyl groups at different positionsExhibits strong antioxidant activity

Properties

CAS No.

56860-23-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3,6-bis(dimethylamino)xanthen-9-one

InChI

InChI=1S/C17H18N2O2/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3

InChI Key

ARANMANIVCLFTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N(C)C

Origin of Product

United States

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